molecular formula C29H38N2O2S B12498259 N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide

N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide

Cat. No.: B12498259
M. Wt: 478.7 g/mol
InChI Key: FWSBAKFIRHTBCY-UHFFFAOYSA-N
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Description

N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide is a complex organic compound known for its unique structure and properties

Preparation Methods

The synthesis of N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide typically involves the reaction of 2-amino-1,2-diphenylethane with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. .

Scientific Research Applications

N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide involves its ability to act as a ligand in catalytic processes. It coordinates with transition metals to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used .

Comparison with Similar Compounds

N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-(2-amino-1,2-diphenylethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O2S/c1-19(2)24-17-25(20(3)4)29(26(18-24)21(5)6)34(32,33)31-28(23-15-11-8-12-16-23)27(30)22-13-9-7-10-14-22/h7-21,27-28,31H,30H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSBAKFIRHTBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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